![molecular formula C16H13Cl2N5OS B2461761 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dichlorophenyl)acetamide CAS No. 761414-36-2](/img/structure/B2461761.png)
2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dichlorophenyl)acetamide
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Description
2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dichlorophenyl)acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Scientific Research Applications
Synthesis and Structural Analysis
The compound of interest is structurally related to triazole compounds containing thioamide groups. Research has identified these compounds for their potential in antifungal and plant growth-regulating activities. Specifically, studies have synthesized compounds to explore their structure through single-crystal X-ray diffraction analysis, revealing significant intermolecular interactions that stabilize their structure (Li Fa-qian et al., 2005).
Antimicrobial Activity
Novel thiazolidinone and acetidinone derivatives, including structures related to the compound , have been synthesized and evaluated for antimicrobial activity. These compounds were found to exhibit antimicrobial properties against various microorganisms, highlighting their potential as agents in fighting microbial infections (B. Mistry et al., 2009).
Antitumor Activity
Research into 2-(4-aminophenyl)benzothiazole derivatives, which are structurally similar to the compound of interest, has shown that these compounds exhibit considerable antitumor activity against a variety of human tumor cell lines. This indicates the potential of such compounds in cancer therapy (L. Yurttaş et al., 2015).
Cholinesterase Inhibition
Studies on N-aryl derivatives of triazole-thioacetamide compounds have revealed moderate to good activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes related to neurodegenerative diseases. This suggests their potential application in the treatment of conditions such as Alzheimer's disease (N. Riaz et al., 2020).
properties
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5OS/c17-11-6-7-12(18)13(8-11)20-14(24)9-25-16-22-21-15(23(16)19)10-4-2-1-3-5-10/h1-8H,9,19H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCCPEQKOWWWHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dichlorophenyl)acetamide |
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